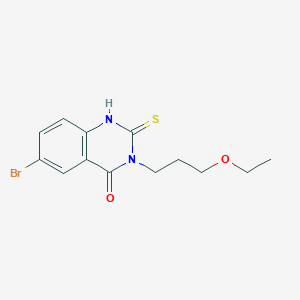
6-bromo-3-(3-ethoxypropyl)-2-mercaptoquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinazolinones are a class of organic compounds with a quinazoline core structure. They have a wide range of biological activities and are used in medicinal chemistry . The compound you mentioned has a bromo, ethoxypropyl, and mercapto substituents, which could potentially influence its properties and biological activity.
Molecular Structure Analysis
The molecular structure of a compound like this would involve a quinazoline core with various substituents. The bromo, ethoxypropyl, and mercapto groups would likely have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis
Quinazolinones can undergo a variety of chemical reactions, depending on their substituents. They can participate in reactions such as alkylation, acylation, and various types of condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Synthesis and Pharmacological Activity
The synthesis of heterocyclic systems involving the condensation of amino-mercapto-triazoles with various bromo-compounds, including bromoquinazolinones, has been explored for their antibacterial activities. The structures of synthesized compounds were confirmed using analytical techniques, and their antibacterial properties were evaluated, showcasing the importance of these compounds in developing new antibacterial agents (Hui et al., 2000).
Research on improving the synthesis of key intermediates in drug discoveries has highlighted the use of a telescoping process to reduce isolation steps and increase yields, demonstrating the compound's role in enhancing drug development processes (Nishimura & Saitoh, 2016).
A study on the one-pot synthesis of quinazolinones under microwave irradiation and solvent-free conditions used related bromoquinazolinone derivatives, emphasizing the efficiency of this method in synthesizing pharmacologically relevant molecules (Mohammadi & Hossini, 2011).
Anticonvulsant Agents
- Quinazolinone derivatives have been synthesized and evaluated for anticonvulsant activities, with some compounds showing significant activity against seizures in experimental models. This research demonstrates the potential of these compounds in developing new treatments for epilepsy (Ugale et al., 2012).
Antioxidant Properties
- The synthesis and characterization of various bromoquinazolinone derivatives have been explored, with a focus on their potential pharmacological activities, including anti-inflammatory, analgesic, and anti-bacterial actions. This indicates the broad spectrum of biological activities that these compounds might possess (Rajveer et al., 2010).
Anticancer Activity
- The development of anticancer agents utilizing bromoquinazolinone derivatives showcases the compound's relevance in synthesizing active pharmaceutical ingredients for cancer treatment. A large-scale process for manufacturing an anticancer agent highlights the practical applications of these compounds in the pharmaceutical industry (Malmgren et al., 2008).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
6-bromo-3-(3-ethoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2S/c1-2-18-7-3-6-16-12(17)10-8-9(14)4-5-11(10)15-13(16)19/h4-5,8H,2-3,6-7H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGQBRZNELVHRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-(3-ethoxypropyl)-2-mercaptoquinazolin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

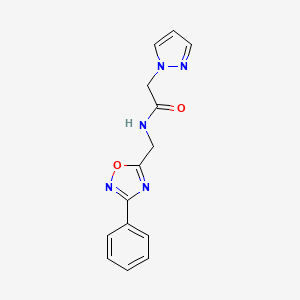
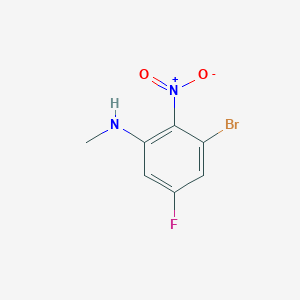
![2-Amino-2-[3-(2,3-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2987873.png)
![3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide](/img/structure/B2987874.png)
![5-Methyl-7-(4-(2-(naphthalen-1-yloxy)ethyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2987875.png)
![2-(benzylthio)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2987877.png)
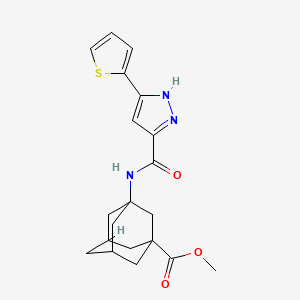
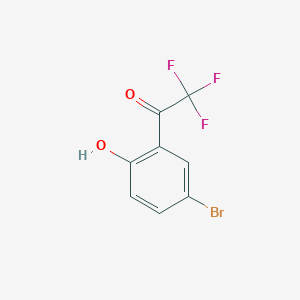
![(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2987881.png)
![[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2987883.png)
![Ethyl [(3-nitropyridin-2-yl)sulfanyl]acetate](/img/structure/B2987885.png)

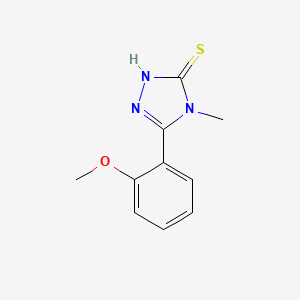
![2,4-dichloro-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2987891.png)